1-Cyclohexyl-4-(naphthalen-2-ylsulfonyl)piperazine
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Overview
Description
1-CYCLOHEXYL-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is a synthetic compound with a complex molecular structure. It is characterized by the presence of a cyclohexyl group attached to a piperazine ring, which is further substituted with a naphthylsulfonyl group.
Preparation Methods
The synthesis of 1-CYCLOHEXYL-4-(2-NAPHTHYLSULFONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine core. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Chemical Reactions Analysis
1-CYCLOHEXYL-4-(2-NAPHTHYLSULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound has been investigated for its interactions with biological receptors and enzymes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific receptors or pathways.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-CYCLOHEXYL-4-(2-NAPHTHYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
1-CYCLOHEXYL-4-(2-NAPHTHYLSULFONYL)PIPERAZINE can be compared with other piperazine derivatives such as:
MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine): Known for its psychoactive properties.
PB28 (1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine): Studied for its potential in cancer therapy. The uniqueness of 1-CYCLOHEXYL-4-(2-NAPHTHYLSULFONYL)PIPERAZINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
1-CYCLOHEXYL-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is a compound of significant interest due to its versatile applications in various scientific domains. Its unique structure and reactivity make it a valuable subject for further research and development.
Properties
Molecular Formula |
C20H26N2O2S |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-cyclohexyl-4-naphthalen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C20H26N2O2S/c23-25(24,20-11-10-17-6-4-5-7-18(17)16-20)22-14-12-21(13-15-22)19-8-2-1-3-9-19/h4-7,10-11,16,19H,1-3,8-9,12-15H2 |
InChI Key |
HRPHWGZHALYEJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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